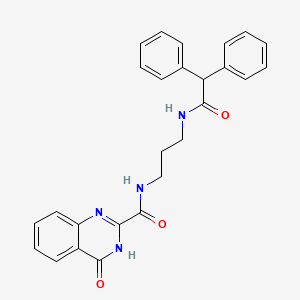
JNc-440
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNc-440は、内皮細胞における過渡性受容体電位バニロイドサブタイプ4(TRPV4)とカルシウム活性化カリウムチャネル3(KCa2.3)の相互作用を強化する強力な降圧剤です。 この相互作用は血管拡張と血圧低下につながり、this compoundを高血圧治療の有望な候補としています .
準備方法
合成経路と反応条件
JNc-440の合成には、鍵となる中間体の形成とその後の反応を含む複数のステップが含まれます。正確な合成経路と反応条件は、専有技術であり、公開されていません。 化合物は、様々な試薬や触媒を用いた一連の有機反応によって合成されることが知られています .
工業生産方法
This compoundの工業生産は、おそらく、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を含みます。 プロセスには、結晶化、精製、品質管理などのステップが含まれており、業界標準を満たしています .
化学反応の分析
反応の種類
JNc-440は、次を含むいくつかのタイプの化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
一般的な試薬と条件
This compoundの反応に使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 反応条件には、特定の温度、圧力、および溶媒が含まれており、目的の化学変換を実現しています .
生成される主要な生成物
This compoundの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 これらの生成物には、改変された化学的特性を持つ様々なthis compound誘導体とアナログが含まれる可能性があります .
科学研究アプリケーション
This compoundには、次のものを含むいくつかの科学研究アプリケーションがあります。
化学: TRPV4とKCa2.3チャネルの相互作用を研究するためのツール化合物として使用されています。
生物学: 内皮細胞の機能と血管生物学への影響について調査されています。
医学: 高血圧および関連する心血管疾患の治療のための潜在的な治療薬として検討されています。
業界: 新しい降圧薬と製剤の開発に使用されています .
科学的研究の応用
JNc-440 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between TRPV4 and KCa2.3 channels.
Biology: Investigated for its effects on endothelial cell function and vascular biology.
Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new antihypertensive drugs and formulations .
作用機序
JNc-440は、内皮細胞におけるTRPV4とKCa2.3チャネルの相互作用を強化することでその効果を発揮します。この相互作用は、カルシウム流入の増加とカリウムチャネルの活性化につながり、血管拡張と血圧低下をもたらします。 関与する分子標的と経路には、TRPV4、KCa2.3、および関連するシグナル伝達分子が含まれます .
類似の化合物との比較
類似の化合物
This compoundに類似した化合物には、次のようなものがあります。
JNc-463: TRPV4と内皮由来一酸化窒素合成酵素(eNOS)の相互作用を強化し、血管拡張と降圧効果をもたらします。
他のTRPV4モジュレーター: TRPV4活性を調節し、血管機能に類似の効果をもたらす化合物
This compoundの独自性
This compoundは、TRPV4-KCa2.3相互作用の特異的な強化において独自性があり、これは、異なる経路を標的とするか、より広範な効果を持つ可能性のある他のTRPV4モジュレーターとは異なります。 この特異性は、血管生物学と高血圧におけるTRPV4-KCa2.3相互作用の役割を研究するための貴重なツールとしてthis compoundを位置づけています .
類似化合物との比較
Similar Compounds
Similar compounds to JNc-440 include:
JNc-463: Enhances the interaction between TRPV4 and endothelial nitric oxide synthase (eNOS), leading to vasodilation and antihypertensive effects.
Other TRPV4 modulators: Compounds that modulate TRPV4 activity and have similar effects on vascular function
Uniqueness of this compound
This compound is unique in its specific enhancement of the TRPV4-KCa2.3 interaction, which is distinct from other TRPV4 modulators that may target different pathways or have broader effects. This specificity makes this compound a valuable tool for studying the role of TRPV4-KCa2.3 interactions in vascular biology and hypertension .
生物活性
JNc-440, also known as GBT440 or voxelotor, is a small molecule therapeutic agent primarily developed for the treatment of sickle cell disease (SCD). This compound functions by increasing hemoglobin's affinity for oxygen, thereby preventing the polymerization of deoxygenated sickle hemoglobin, which is a key factor in the pathophysiology of SCD. The following sections will detail its biological activity, including mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound's Mechanism:
- Oxygen Affinity: this compound enhances the oxygen-binding capacity of hemoglobin. By stabilizing the R-state (relaxed state) of hemoglobin, it reduces the likelihood of hemoglobin polymerization under low oxygen conditions, which is critical in preventing sickling of red blood cells .
- Reduction of Hemolysis: The compound has been shown to decrease hemolysis markers, such as reticulocyte count and bilirubin levels, indicating reduced destruction of red blood cells in patients with SCD .
Table 1: Key Biological Activities of this compound
Case Studies
Several case studies have demonstrated the effectiveness of this compound in managing symptoms associated with SCD. For instance:
- Patient Case Study : A 67-year-old male with severe anemia due to SCD received this compound through compassionate use. Post-treatment, his hemoglobin levels increased significantly, and he reported improvements in pain management and overall quality of life. Notably, his blood oxygen saturation improved from 86% to 96% over 65 weeks .
- Clinical Trials : In a Phase 3 trial (HOPE study), patients treated with this compound exhibited significant reductions in vaso-occlusive crises and improvements in hemoglobin levels compared to placebo groups. The drug was well-tolerated with manageable side effects .
Table 2: Summary of Clinical Findings
| Study Type | Findings | Reference |
|---|---|---|
| Compassionate Use Case Study | Significant improvement in hemoglobin and reduced pain | |
| Phase 3 HOPE Trial | Reduced vaso-occlusive crises; improved quality of life |
Safety Profile
This compound has been generally well-tolerated among patients. The most common side effects reported include mild gastrointestinal disturbances, such as diarrhea, which were manageable upon dose adjustment. Long-term safety data continue to be collected as part of ongoing studies.
Table 3: Reported Side Effects
| Side Effect | Severity | Management |
|---|---|---|
| Diarrhea | Grade 2 | Dose adjustment |
| Headache | Mild | Symptomatic treatment |
特性
分子式 |
C26H24N4O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31) |
InChIキー |
VMRVWMQQRPXUQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















